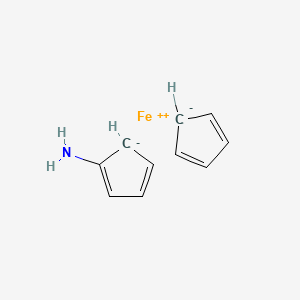

Ferrocene, amino-

Description

Historical Development and Significance of Aminoferrocene in Organometallic Chemistry

The journey of aminoferrocene began shortly after the landmark discovery of ferrocene (B1249389) in the early 1950s, an event that revolutionized organometallic chemistry. ethz.ch The first synthesis of aminoferrocene was reported in 1955 by Arimoto and his team. uzh.chacs.org Their method involved the conversion of ferrocene carboxylic acid into ferrocenoyl azide (B81097), which then underwent a Curtius rearrangement to yield the target amine. acs.org

Over the following decades, the high cost and limited commercial availability of aminoferrocene spurred the development of numerous alternative synthetic routes. acs.org Researchers sought more efficient, scalable, and safer methods. Notable approaches include a modified Curtius rearrangement, the Gabriel synthesis from iodoferrocene and copper phthalimide, and the reduction of azidoferrocene. acs.org A significant advancement has been the development of greener and more cost-effective procedures, such as a copper/iron co-catalyzed amination of iodoferrocene using aqueous ammonia (B1221849), which avoids harsh reagents and improves accessibility. uzh.chacs.org

The significance of aminoferrocene in organometallic chemistry stems from its status as a fundamental building block. As an electron-rich amine with a redox-responsive metallocene core, it serves as a versatile precursor for a vast array of more complex derivatives. researchgate.net The introduction of the amino group not only provides a reactive handle for further functionalization through N-alkylation, acylation, or condensation reactions but also modulates the electronic properties of the ferrocene unit. ethz.chcymitquimica.com This has enabled the synthesis of chiral ligands, which have become indispensable in the field of asymmetric catalysis, and has cemented aminoferrocene's role as a cornerstone molecule in the continuing expansion of ferrocene chemistry. researchgate.net

Table 1: Selected Historical Synthetic Routes to Aminoferrocene

| Year | Key Scientist(s) | Description of Method | Starting Material |

|---|---|---|---|

| 1955 | Arimoto et al. | First reported synthesis via Curtius rearrangement of ferrocenoyl azide. acs.org | Ferrocene carboxylic acid |

| 1983 | Herberhold et al. | A modified strategy involving the preparation and subsequent transformation of N-ferrocenylamide. uzh.ch | Ferrocenoyl azide |

| 2013 | De Sarkar et al. | Environmentally benign method using amination of iodoferrocene with aqueous ammonia and a CuI/Fe₂O₃ catalyst. uzh.ch | Iodoferrocene |

| Various | Various | Gabriel synthesis involving the reaction of iodoferrocene with copper phthalimide. acs.org | Iodoferrocene |

| Various | Various | Reduction of azidoferrocene using reagents like LiAlH₄ or hydrogenation. acs.org | Bromoferrocene (to make azidoferrocene) |

Scope and Relevance of Aminoferrocene in Contemporary Chemical Research

The relevance of aminoferrocene has expanded far beyond fundamental organometallic synthesis into numerous areas of applied and interdisciplinary science. Its unique combination of properties makes it a highly sought-after component in the design of functional molecules and materials. researchgate.netamericanelements.com

In bioorganometallic and medicinal chemistry , aminoferrocene derivatives are at the forefront of research into new therapeutic agents. They are crucial precursors for anticancer prodrugs designed to be activated specifically within the high reactive oxygen species (ROS) environment of cancer cells. mdpi.comresearchgate.netacs.org Furthermore, aminoferrocene is incorporated into peptide bioconjugates and used for the bioisosteric modification of known drugs to enhance their efficacy. researchgate.net The success of ferroquine, a ferrocene-containing antimalarial drug, underscores the immense potential of such metallocene compounds in medicine. researchgate.net

The redox activity of the iron center is harnessed in the field of electrochemistry and sensors . Aminoferrocene is a key building block for electroactive indicators, redox probes, and components of biosensors and biofuel cells. researchgate.netcymitquimica.com These applications leverage the reversible Fe(II)/Fe(III) couple of the ferrocene moiety for the detection of various biological and chemical analytes. researchgate.net

In materials science , aminoferrocene serves as a monomer or building block for redox-active polymers and dendrimers. researchgate.net These materials are investigated for applications ranging from charge-storage to molecular electronics. While its chemical instability has posed some limitations, there is continued interest in its potential for creating materials with novel non-linear optical (NLO) or magnetic properties. researchgate.net

Derivatives of aminoferrocene are also pivotal in homogeneous catalysis . Chiral aminoferrocene derivatives are elaborated into sophisticated ligands for transition metal catalysts. ethz.chresearchgate.net These catalysts have demonstrated high efficiency in a variety of important organic transformations, including asymmetric hydrogenation and cross-coupling reactions. sigmaaldrich.com

A more specialized but growing application is the use of aminoferrocene-containing peptides as chiroptical probes . These molecules can help determine the absolute configuration and conformation of other chiral molecules, such as amino acids and peptide sequences, by correlating their geometry with specific circular dichroism (CD) signals. mdpi.com

Table 2: Applications of Aminoferrocene in Modern Research

| Field of Research | Specific Application | Example Compound Class |

|---|---|---|

| Medicinal Chemistry | Anticancer Prodrugs | ROS-activated aminoferrocene derivatives. mdpi.comresearchgate.net |

| Peptide Bioconjugates | Conjugates of aminoferrocene with amino acids and peptides. researchgate.netresearchgate.net | |

| Electrochemistry | Biosensors / Redox Probes | Electroactive probes for detecting biomolecules. researchgate.net |

| Materials Science | Redox-Active Polymers | Polymers incorporating the aminoferrocene moiety. researchgate.net |

| Catalysis | Asymmetric Catalysis | Chiral phosphine (B1218219) ligands derived from aminoferrocene. researchgate.net |

| Analytical Chemistry | Chiroptical Probes | Aminoferrocene-peptide conjugates for chirality determination. mdpi.com |

Structure

2D Structure

Properties

IUPAC Name |

cyclopenta-1,3-dien-1-amine;cyclopenta-1,3-diene;iron(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N.C5H5.Fe/c6-5-3-1-2-4-5;1-2-4-5-3-1;/h1-4H,6H2;1-5H;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYCZBBOLTYBTCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH-]1C=CC=C1.[CH-]1C=CC=C1N.[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FeN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80569741 | |

| Record name | Iron(2+) 2-aminocyclopenta-2,4-dien-1-ide cyclopenta-2,4-dien-1-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1273-82-1 | |

| Record name | Iron(2+) 2-aminocyclopenta-2,4-dien-1-ide cyclopenta-2,4-dien-1-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches to Aminoferrocene and Its Derivatives

Direct Amination Pathways to Aminoferrocene Synthesis

Direct C-H amination of the ferrocene (B1249389) core represents a highly atom-economical approach to aminoferrocene. However, direct nitration of ferrocene is generally considered unattainable because the strongly oxidizing electrophiles required for nitration preferentially oxidize the iron center to the ferrocenium (B1229745) ion, which deactivates the rings towards electrophilic substitution. aip.org This challenge has spurred the development of alternative direct functionalization methods.

A significant advancement involves a copper/iron-co-catalyzed amination of iodoferrocene. uzh.ch This method utilizes aqueous ammonia (B1221849) as the nitrogen source, with an inexpensive CuI/Fe₂O₃ couple as the co-catalyst in an ethanolic solution at 90 °C. uzh.ch This approach is lauded for its adherence to green chemistry principles, using cheap catalysts and environmentally benign solvents to produce aminoferrocene in good yields. uzh.ch

Another strategy for direct C-H functionalization is the ferrocene-catalyzed C-H imidation of arenes, which can be subsequently converted to amines. acs.orgnih.gov This method employs a perester-based reagent where ferrocene acts as an electron shuttle to generate a succinimidyl radical. acs.orgnih.gov The resulting succinimide (B58015) products can be deprotected to yield the corresponding primary amines. acs.orgnih.gov While this has been applied broadly to arenes, its direct application to the ferrocene C-H bond itself is a subject of ongoing research. Directed C-H functionalization, where a pre-installed group on the ferrocene scaffold guides the amination to a specific position, is another powerful tool. researchgate.net

| Method | Precursor | Reagents | Catalyst | Solvent | Yield | Reference |

| Iodoferrocene Amination | Iodoferrocene | aq. NH₃, NaOH | CuI / Fe₂O₃ | Ethanol (B145695) | 65% | uzh.ch |

| C-H Imidation/Deprotection | Arenes (general) | Perester-based imidation reagent, H₂SO₄ | Ferrocene | - | 40-60% | acs.orgnih.gov |

Indirect Synthetic Routes via Precursor Transformations

Indirect methods, which involve the synthesis and subsequent transformation of a functional group precursor on the ferrocene ring, remain the most common and reliable strategies for preparing aminoferrocene.

The synthesis of aminoferrocene via the reduction of nitroferrocene is a classical approach, though it is complicated by the challenging synthesis of the nitroferrocene precursor. As mentioned, direct nitration of ferrocene is problematic due to the oxidation of the iron center. aip.org Reports claiming successful direct nitration using a mixture of concentrated nitric and sulfuric acids have been disputed, with evidence suggesting that these conditions lead to the formation of the ferrocenium ion and subsequent decomposition rather than the desired nitroferrocene. aip.orgosti.gov

Despite this, methods to synthesize nitroferrocene indirectly have been developed. One such procedure involves the lithiation of ferrocene followed by treatment with an electrophilic nitrogen source like n-propyl nitrate, although yields can be very low (around 4%). ethz.ch Once nitroferrocene is obtained, it can be reduced to aminoferrocene using various reducing agents, such as iron powder in the presence of an acid. ethz.ch

| Reaction Step | Reagents | Conditions | Notes | Reference |

| Nitration | n-BuLi, then n-propyl nitrate | THF | Low yield (~4%) | ethz.ch |

| Reduction | Fe, HCl | - | Standard reduction of nitro group | ethz.ch |

One of the most established and versatile routes to aminoferrocene begins with ferrocenecarboxylic acid. This method typically employs the Curtius rearrangement. The first synthesis of aminoferrocene, reported in 1955, followed this pathway. uzh.ch In a typical procedure, ferrocenecarboxylic acid is converted to its corresponding acyl chloride using a reagent like phosphorus pentachloride (PCl₅). The acyl chloride is then reacted with sodium azide (B81097) (NaN₃) to form ferrocenoyl azide. uzh.ch

This azide intermediate undergoes a thermal or photochemical Curtius rearrangement to produce an isocyanate, which is subsequently hydrolyzed to yield aminoferrocene. uzh.ch A modified, higher-yielding version of this process involves reacting 1'-methoxycarbonylferrocene-1-carboxylic acid with ethyl chloroformate and sodium azide to generate methyl 1'-azidocarbonylferrocene-1-carboxylate. srce.hr This key intermediate can then be rearranged in the presence of benzyl (B1604629) alcohol to form a stable benzyl carbamate (B1207046), which is hydrolyzed and then hydrogenated to afford the desired amino acid derivative. srce.hr

| Starting Material | Key Intermediate | Key Reaction | Final Product | Reference |

| Ferrocenecarboxylic Acid | Ferrocenoyl Azide | Curtius Rearrangement | Aminoferrocene | uzh.ch |

| 1'-Methoxycarbonylferrocene-1-carboxylic Acid | Methyl 1'-azidocarbonylferrocene-1-carboxylate | Curtius Rearrangement | 1'-Aminoferrocene-1-carboxylic Acid | srce.hr |

Reduction of Nitroferrocene Derivatives

Stereoselective and Asymmetric Synthesis of Chiral Aminoferrocenes

The introduction of chirality into aminoferrocene derivatives has led to invaluable ligands for asymmetric catalysis and compounds with unique chiroptical properties. Chirality in ferrocenes can arise from two main sources: planar chirality, resulting from the non-symmetrical substitution pattern on a cyclopentadienyl (B1206354) (Cp) ring, and central chirality, typically introduced via a chiral substituent attached to the ferrocene core.

The synthesis of planar chiral ferrocenes is a highly developed field, with directed ortho-metalation being a dominant strategy. snnu.edu.cnnih.gov This method utilizes a chiral directing group attached to the ferrocene to guide a metalating agent (typically an organolithium reagent) to a specific adjacent position on the Cp ring. nih.gov Subsequent quenching with an electrophile introduces a second, different substituent, creating planar chirality.

For instance, enantiopure N,N-dimethyl-1-ferrocenylethylamine, a classic example of a chiral directing group, has been extensively used. nih.gov More modern approaches have utilized other directing groups, such as amides. The asymmetric, directed metalation of N,N'-diisopropylferrocenecarboxamide using n-butyllithium in the presence of the chiral ligand (-)-sparteine (B7772259) can produce planar chiral boronic acid derivatives with high enantiomeric excess. researchgate.net These boronic acids are versatile intermediates that can be further functionalized. Transition-metal-catalyzed C-H bond functionalization has also emerged as a powerful, step-economical method for creating planar chiral ferrocenes. snnu.edu.cn

| Strategy | Directing Group/Ligand | Key Step | Outcome | Reference |

| Diastereoselective Directed ortho-Metalation | N,N-dimethyl-1-ferrocenylethylamine | Lithiation and electrophilic quench | 1,2-disubstituted planar chiral ferrocenes | nih.gov |

| Enantioselective Directed ortho-Metalation | N,N'-Diisopropylferrocenecarboxamide / (-)-sparteine | Asymmetric lithiation-borylation | Planar chiral ferrocenylboronic acids | researchgate.net |

| Pd-Catalyzed C-H Functionalization | Chiral Monophosphoric Acid (MPAA) | Enantioselective C-H arylation | Planar chiral aryl ferrocenes (up to 97% ee) | snnu.edu.cn |

Central chirality in aminoferrocene derivatives is most commonly achieved by conjugating the aminoferrocene core with chiral molecules, particularly amino acids and peptides. These bioconjugates are of interest for mimicking protein structures and as chiroptical probes. researchgate.netmdpi.com

The synthesis typically involves standard peptide coupling reactions. For example, aminoferrocene can be coupled with N-protected amino acids using common coupling reagents to form ferrocenyl amides. rsc.orgresearchgate.net Symmetrically disubstituted derivatives, such as those derived from 1,1'-diaminoferrocene, can also be prepared. nih.gov The synthesis of 1,1'-bis(tert-butoxycarbonylamino)ferrocene provides a convenient, protected starting material for creating conjugates with amino acids like L- and D-alanine. nih.gov The chirality of the attached amino acid controls the chiral organization of the resulting conjugate, often leading to well-defined secondary structures stabilized by intramolecular hydrogen bonds. mdpi.comnih.gov

| Ferrocene Core | Chiral Moiety | Coupling Method | Structural Feature | Reference |

| Aminoferrocene | N-Boc-L-tryptophan | Peptide coupling | Ferrocenecarboxamide | rsc.org |

| 1,1'-Diaminoferrocene | L-Alanine, D-Alanine | Peptide coupling from protected diamine | Intramolecular H-bonding, 14-membered rings | nih.gov |

| Aminoferrocene | Dipeptides | Solution-phase peptide synthesis | P-helical structures | dntb.gov.ua |

Planar Chiral Aminoferrocene Derivatives

Green Chemistry Principles in Aminoferrocene Synthesis

The development of environmentally benign and cost-effective methods for synthesizing aminoferrocene is a significant area of research. Traditional synthetic routes often involve harsh reagents and produce substantial waste, prompting the exploration of greener alternatives.

A notable advancement in this area is the direct amination of iodoferrocene. uzh.chuzh.chacs.orgacs.org This method utilizes aqueous ammonia as the nitrogen source and an inexpensive copper(I) iodide/iron(III) oxide (CuI/Fe₂O₃) co-catalyst system in an ethanol solvent. uzh.chuzh.chacs.org This approach is considered environmentally attractive due to the use of a less hazardous solvent and readily available, low-cost catalysts. uzh.chacs.org The reaction proceeds under relatively mild conditions, and the use of aqueous ammonia minimizes the use of volatile and corrosive reagents. uzh.chacs.org This stands in contrast to earlier methods, such as those involving Curtius rearrangement of ferrocenoyl azide or the Gabriel synthesis from ferrocenyl phthalimide, which often required more hazardous chemicals and generated more waste. uzh.chacs.org

Another strategy involves the reduction of azidoferrocene, which can be prepared from bromoferrocene. acs.org While this method is widely used, efforts have been made to make the reduction step greener, for instance, by using catalytic hydrogenation with a palladium on carbon (Pd/C) catalyst. uzh.chacs.org

The table below summarizes some of the key green synthetic approaches to aminoferrocene, highlighting the reagents and general yields.

Table 1: Comparison of Green Synthetic Routes to Aminoferrocene

| Starting Material | Key Reagents | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Iodoferrocene | Aqueous NH₃, CuI, Fe₂O₃, NaOH | Ethanol | 65 | uzh.chacs.org |

| Bromoferrocene | NaN₃, CuCl, then H₂, Pd/C | EtOH/H₂O, then MeOH | Not specified | uzh.chacs.org |

| Iodoferrocene | Copper phthalimide, then N₂H₄·H₂O | Not specified | Not specified | acs.org |

These greener synthetic routes not only reduce the environmental impact but also offer economic advantages, making aminoferrocene and its derivatives more accessible for a wide range of applications. uzh.chacs.org

Scale-Up Considerations and Industrial Relevance of Aminoferrocene Production

The industrial production of aminoferrocene presents several challenges that must be addressed to ensure a cost-effective and scalable process. The high cost and limited commercial availability of aminoferrocene have historically been attributed to the lack of industrially viable synthetic procedures. uzh.ch

One of the primary considerations for scale-up is the cost and availability of starting materials and reagents. The direct amination of iodoferrocene using an inexpensive CuI/Fe₂O₃ catalyst system is particularly promising for industrial applications due to the low cost of the catalysts. uzh.chacs.org However, the synthesis of the iodoferrocene precursor on a large scale can present its own challenges, including potential side reactions and purification difficulties. researchgate.net

Process optimization is another critical factor. This includes optimizing reaction conditions such as temperature, pressure, and catalyst loading to maximize yield and minimize reaction time. For instance, in the copper-catalyzed amination, the addition of iron(III) oxide as a co-catalyst was found to significantly increase the reaction yield. uzh.ch The choice of solvent is also crucial, with ethanol being a favorable option due to its relatively low toxicity and cost. uzh.ch

Furthermore, purification of the final product on an industrial scale requires efficient and economical methods. While laboratory-scale synthesis may rely on chromatography, this is often not practical for large-scale production. Therefore, developing crystallization or distillation methods for purification is essential.

The industrial relevance of aminoferrocene is growing, driven by its applications in various fields. It serves as a crucial precursor for the synthesis of anticancer prodrugs and is an important electron source in photosynthetic model systems. researchgate.netresearchgate.nettransparencymarketresearch.com Aminoferrocene derivatives are also utilized in the development of electroactive indicators, biosensors, and materials for nonlinear optics. researchgate.netmdpi.com The increasing demand in the pharmaceutical and materials science sectors underscores the need for robust and scalable production methods. transparencymarketresearch.com The global ferrocene market is projected to grow, with applications in fuel additives and pharmaceuticals being significant drivers. transparencymarketresearch.com

The development of lysosome-targeting aminoferrocene-based prodrugs, such as NCure2, highlights the potential for highly specific and effective cancer therapies. arkat-usa.org However, the synthesis of such complex derivatives can be low-yielding and require laborious purification, emphasizing the need for improved synthetic strategies that are amenable to scale-up. arkat-usa.org

Advanced Structural Characterization and Conformational Analysis of Aminoferrocene Systems

Spectroscopic Methodologies for Structural Elucidation

A combination of spectroscopic methods is essential for a comprehensive understanding of the structural and conformational dynamics of aminoferrocene derivatives in solution. mdpi.com These techniques provide valuable insights into the electronic environment, functional groups, molecular weight, and chiroptical properties of these complex molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Studies

NMR spectroscopy is a powerful, non-destructive technique for investigating the structure and conformational behavior of aminoferrocene-containing molecules, particularly peptides. mdpi.comnih.gov Both one-dimensional (¹H, ¹³C, ⁵⁷Fe) and two-dimensional (COSY, NOESY, HMQC, HMBC) NMR experiments are employed to assign proton and carbon resonances, determine individual hydrogen bonds and their strengths, and elucidate hydrogen-bonding patterns. mdpi.comnih.gov

The chemical shifts of amide protons (NH) are particularly informative. A downfield shift (typically δ > 7 ppm in non-polar solvents like CDCl₃) of an amide proton is indicative of its involvement in a hydrogen bond. mdpi.comnih.gov The strength of this bond is correlated with the magnitude of the downfield shift. mdpi.com Furthermore, NMR titration experiments, involving the stepwise addition of a hydrogen-bond-accepting solvent like deuterated dimethyl sulfoxide (B87167) (d₆-DMSO), can confirm the presence of intramolecular hydrogen bonds (IHBs). mdpi.com If the chemical shift of an NH proton remains relatively constant during the titration, it suggests the proton is shielded from the solvent due to its participation in a stable IHB. researchgate.netmdpi.com Conversely, a significant upfield shift indicates the proton is solvent-exposed and not involved in an IHB. mdpi.com The variation ratio (vr), which compares the chemical shifts of NH protons in CDCl₃ and DMSO, has been used as a quantitative measure of hydrogen-bonding strength in ferrocenoyl peptides. nih.govcapes.gov.br A vr value around 0 suggests a strong IHB, while a value around 0.5 indicates an equilibrium between hydrogen-bonded and open forms. nih.govcapes.gov.br

In studies of aminoferrocene-peptide conjugates, Nuclear Overhauser Effect (NOE) spectroscopy is crucial for identifying through-space proximities between protons. For instance, the observation of NOE cross-peaks between an amide proton (e.g., NH of the ferrocene (B1249389) moiety) and protons on a protecting group (e.g., Boc or Ac) provides direct evidence for specific folded conformations, such as β-turns. mdpi.comnih.gov

⁵⁷Fe NMR spectroscopy has also been utilized to study ferrocenes derived from aminoferrocene and 1,1'-diaminoferrocene. researchgate.netnih.gov These studies have shown that the ⁵⁷Fe nuclear magnetic shielding is sensitive to the electronic properties of the substituents on the cyclopentadienyl (B1206354) rings. researchgate.netnih.gov A decrease in shielding is observed when the nitrogen atom is part of a π-acceptor system, while π-donor amino groups have a much smaller effect. nih.gov

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Amide Protons in Aminoferrocene Derivatives

| Compound | NH Signal (ppm) in CDCl₃ | Indication |

|---|---|---|

| Y-Fca-Pro-OMe | > 7 | Hydrogen-bonded nih.gov |

| Boc-Fca-Ala-OMe | ~7.5 | Equilibrium between H-bonded and open forms nih.gov |

This table is for illustrative purposes and actual values may vary based on specific molecular structure and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify functional groups and probe the hydrogen-bonding environment in aminoferrocene systems. mdpi.commdpi.com The stretching frequencies of amide NH and carbonyl (C=O) groups are particularly sensitive to hydrogen bonding.

In IR spectroscopy, absorption bands for "free" or non-hydrogen-bonded NH groups typically appear above 3400 cm⁻¹. mdpi.com In contrast, bands corresponding to hydrogen-bonded NH groups are observed at lower frequencies (below 3400 cm⁻¹) and are often intensified. mdpi.com The presence of multiple bands in this region can indicate the existence of different hydrogen-bonded conformers. mdpi.com For example, in a study of proline-containing aminoferrocene peptides, two distinct signals below 3300 cm⁻¹ were attributed to two different hydrogen-bonded internal rotamers. mdpi.com

Raman spectroscopy provides complementary information, as it is particularly sensitive to symmetric vibrations and bonds with weak dipole moments, which may be less evident in IR spectra. mdpi.com For instance, bonds like C=C, N=N, and S-H are often more clearly observed with Raman spectroscopy. mdpi.com In the context of aminoferrocene derivatives, Raman spectroscopy has been used alongside IR and XRD to characterize the phase structure and functionalization, for example, in aminoferrocene-graphene systems. aip.orgosti.gov

Table 2: Typical IR Absorption Frequencies (cm⁻¹) for NH Stretching in Aminoferrocene Peptides

| Frequency Range (cm⁻¹) | Assignment |

|---|---|

| > 3400 | Free NH group (non-hydrogen-bonded) mdpi.com |

| < 3400 | Hydrogen-bonded NH group mdpi.com |

Mass Spectrometry Techniques in Molecular Characterization

Mass spectrometry (MS) is an indispensable tool for the characterization of aminoferrocene derivatives, providing precise information about their molecular weight and elemental composition. researchgate.netmdpi.com Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF/TOF) and high-resolution mass spectrometry (HRMS) are commonly employed. mdpi.comuzh.ch

MALDI-TOF/TOF MS is particularly useful for analyzing peptide derivatives, allowing for both the determination of the intact molecular mass and subsequent fragmentation studies (MS/MS). mdpi.com This fragmentation provides valuable sequence information and can help to confirm the structure of the synthesized compound. For example, in the study of conjugates of 1'-aminoferrocene-1-carboxylic acid and proline, MALDI-TOF/TOF was used for direct profiling and MS/MS fragmentation analysis. mdpi.com Other MS techniques, such as Fast Atom Bombardment (FAB), have also been utilized for the characterization of ferrocene-containing guanidines and their metal complexes. amazonaws.com

Circular Dichroism (CD) Spectroscopy for Chiroptical Properties

Circular Dichroism (CD) spectroscopy is a crucial technique for investigating the chiroptical properties of chiral aminoferrocene derivatives, particularly peptide conjugates. mdpi.comacs.org The ferrocene moiety itself is achiral, but when placed in a chiral environment, such as that created by a folded peptide chain, it can exhibit a CD signal in the visible region (around 450-500 nm) due to its metal-centered d-d transitions. mdpi.comacs.org

Studies have shown that the sign of the CD signal can be correlated with the helical arrangement (P- or M-helicity) of the ferrocene core, which in turn can be influenced by the chirality of the attached amino acids and the specific hydrogen-bonding pattern. nih.govnih.govcapes.gov.br This makes CD spectroscopy an invaluable tool for elucidating the helical chirality of the metallocene core in these systems. nih.govcapes.gov.br

X-ray Diffraction Analysis of Crystalline Aminoferrocene Derivatives

While spectroscopic methods provide detailed information about the structure in solution, single-crystal X-ray diffraction (XRD) analysis offers the definitive determination of the molecular structure in the solid state. researchgate.netmdpi.com This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, revealing the exact conformation adopted by the molecule in the crystal lattice. nih.govacs.org

Solid-State Conformational Preferences

For example, the crystal structure of a cystamine (B1669676) conjugate of a N-protected ferrocene amino acid derivative revealed the precise arrangement of the molecule. nih.gov In ferrocene-peptide systems, XRD analysis has provided direct evidence for the formation of β-turn and β-sheet-like structures, stabilized by inter- and intrachain hydrogen bonds. nih.govnih.govnih.gov The distance between the two cyclopentadienyl rings in the ferrocene scaffold (approximately 3.3 Å) is optimal for facilitating hydrogen bonding between substituents on each ring. nih.gov

Different hydrogen-bonding patterns, such as the "Herrick conformation," have been identified and classified based on crystallographic data. nih.gov The Herrick conformation involves intramolecular, anti-parallel β-sheet-like hydrogen bonds between peptide chains attached to the two cyclopentadienyl rings. nih.gov The solid-state structure provides a crucial reference point for interpreting the data from spectroscopic studies conducted in solution, allowing for a more complete understanding of the conformational landscape of aminoferrocene systems. mdpi.comacs.org

Hydrogen Bonding Networks and Intermolecular Interactions

The arrangement of aminoferrocene molecules in the solid state and in solution is significantly influenced by hydrogen bonding and other intermolecular interactions. These non-covalent forces dictate the supramolecular architecture and can impact the compound's physical and chemical properties.

In the solid state, aminoferrocene derivatives frequently form dimers and extended networks through hydrogen bonds. For instance, methyl 1'-aminoferrocene-1-carboxylate forms a centrosymmetric dimer via a strong intermolecular hydrogen bond between the amine group and the carbonyl group of a neighboring molecule (N-H···O=C), with an N···O distance of 3.028(2) Å. nih.gov This primary interaction is further supported by weaker C-H···O hydrogen bonds involving the methyl ester group, creating a two-dimensional network. nih.gov Similarly, in certain diaminocarbene complexes derived from aminoferrocene, intermolecular N-H···Cl hydrogen bonds are observed. researchgate.net

The introduction of peptide chains to the aminoferrocene scaffold leads to more complex intramolecular and intermolecular hydrogen-bonding patterns, which are crucial for defining the secondary structure of these peptidomimetics. mdpi.comacs.org These interactions can lead to the formation of specific turn structures, such as γ-turns (7-membered ring), β-turns (10-membered ring), and α-turns (13-membered ring), stabilized by intramolecular hydrogen bonds (IHBs). acs.orgnih.gov The type of turn and the stability of the hydrogen-bonded structure are influenced by factors such as the amino acid sequence, the chirality of the amino acids, and the nature of the protecting groups. mdpi.comacs.orgnih.gov For example, conjugates of methyl 1'-aminoferrocene-carboxylate with alanine (B10760859) can exhibit both a seven-membered intrastrand and a nine-membered interstrand hydrogen-bonded ring. acs.orgnih.gov In contrast, proline-containing analogues may only form the seven-membered ring. acs.org

The presence and nature of these hydrogen bonds are often studied using spectroscopic techniques like infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, complemented by X-ray crystallography. mdpi.comacs.orgnih.gov In IR spectroscopy, the formation of hydrogen bonds leads to a red shift in the N-H stretching frequency. nih.gov Concentration- and temperature-dependent NMR studies can help distinguish between intramolecular and intermolecular hydrogen bonding. mdpi.com

Computational Chemistry Approaches to Structural and Conformational Studies

Computational chemistry provides powerful tools for investigating the structural and conformational properties of aminoferrocene systems, offering insights that complement experimental data. These methods allow for the detailed analysis of electronic structure, geometry, and dynamic behavior.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method for studying aminoferrocene and its derivatives. researchgate.netresearchgate.net It is employed to optimize molecular geometries, calculate electronic properties, and predict spectroscopic features. nih.govresearchgate.net Geometry optimization with DFT aims to find the lowest energy conformation of a molecule by iteratively adjusting the atomic coordinates. stackexchange.comnih.gov This is crucial for understanding the stable three-dimensional structures of aminoferrocene systems. cnr.it

DFT calculations have been successfully used to:

Predict and confirm molecular geometries: DFT-optimized geometries often show good agreement with experimental structures determined by X-ray crystallography. acs.orgnih.gov For example, in studies of aminoferrocene-peptide conjugates, DFT calculations have been used to predict the most stable conformers, which are then compared with experimental data. acs.orgnih.govresearchgate.net

Analyze electronic structure: DFT allows for the calculation of frontier molecular orbitals (HOMO and LUMO), which are important for understanding the electronic and photophysical properties of these compounds. researchgate.net

Investigate reaction mechanisms and stability: DFT can be used to model the interaction of aminoferrocene with other molecules, such as its adsorption on graphene, providing insights into the stability and electronic properties of the resulting complex. aip.orgresearchgate.net

Corroborate spectroscopic data: Theoretical vibrational frequencies and NMR chemical shifts can be calculated using DFT and compared with experimental IR and NMR spectra to aid in structural assignment. nih.gov

A variety of functionals and basis sets are used in DFT studies of aminoferrocene systems. The choice of functional (e.g., B3LYP, PBE) and basis set (e.g., 6-31G**, 6-311+G(d,p), LanL2DZ for iron) depends on the specific properties being investigated and the desired level of accuracy. nih.govnih.govresearchgate.netmdpi.com

Molecular Dynamics (MD) Simulations for Conformational Dynamics

While DFT is excellent for studying static structures, Molecular Dynamics (MD) simulations are employed to investigate the dynamic behavior and conformational flexibility of aminoferrocene systems over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve.

MD simulations are particularly useful for:

Exploring conformational landscapes: By simulating the molecule's movement over time, MD can identify different accessible conformations and the transitions between them. This is especially important for flexible molecules like aminoferrocene-peptide conjugates.

Studying solvent effects: MD simulations can explicitly include solvent molecules, allowing for a more realistic representation of the molecule's behavior in solution. This is crucial for understanding how intermolecular interactions with the solvent influence conformation.

Investigating the stability of complexes: MD simulations have been used to analyze the stability of complexes formed between aminoferrocene derivatives and other molecules, such as topoisomerase II, providing insights into potential biological applications. tandfonline.com In these simulations, the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) of the atoms are often monitored to assess the stability and flexibility of the system. tandfonline.com

The combination of MD simulations with experimental data and other computational methods like DFT provides a comprehensive understanding of the conformational dynamics of aminoferrocene systems. acs.org

Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Bonding Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework used to analyze the nature of chemical bonds and other interatomic interactions directly from the electron density. nih.govmdpi.com In the context of aminoferrocene systems, QTAIM is primarily used to characterize and confirm the presence of hydrogen bonds. nih.govmdpi.comirb.hr

QTAIM analysis involves identifying bond critical points (BCPs) in the electron density between two interacting atoms. The properties of the electron density at these BCPs, such as its value and the Laplacian of the electron density, provide quantitative criteria to classify the interaction. According to the criteria proposed by Koch and Popelier, the presence of a BCP between a hydrogen atom and a potential acceptor atom is a necessary condition for the existence of a hydrogen bond. mdpi.com

In studies of aminoferrocene-peptide conjugates, QTAIM analysis has been instrumental in:

Confirming intramolecular hydrogen bonds: DFT-optimized geometries often predict the formation of intramolecular hydrogen bonds that stabilize specific turn structures. nih.govresearchgate.net QTAIM analysis provides a rigorous quantum mechanical basis for confirming the existence of these predicted hydrogen bonds. nih.govresearchgate.netirb.hr

Characterizing the strength and nature of interactions: The electron density and its Laplacian at the BCP can provide information about the strength and nature (e.g., covalent vs. electrostatic) of the hydrogen bond.

By providing a detailed and quantitative description of bonding interactions, QTAIM analysis complements the geometric information obtained from DFT calculations and experimental methods, leading to a more complete understanding of the structural organization of aminoferrocene systems. mdpi.comnih.gov

Reactivity Profiles and Mechanistic Investigations of Aminoferrocene Transformations

Reactivity of the Amine Functionality

The lone pair of electrons on the nitrogen atom of aminoferrocene dictates the reactivity of the amine group, rendering it both basic and nucleophilic. libretexts.org

The amino group of aminoferrocene readily participates in nucleophilic reactions, allowing for extensive derivatization. It can react with a variety of electrophiles to form a wide array of derivatives.

Amide Formation: Aminoferrocene reacts with acid chlorides to form the corresponding ferrocenyl amides. For instance, it can be reacted with acyl chlorides like benzoyl chloride or even another ferrocene-containing acid chloride to create amide-linked bimetallic systems. researchgate.net This reactivity is fundamental in synthesizing ferrocene-peptide bioconjugates and other complex molecular architectures. researchgate.net

Imine Formation: Condensation reactions with aldehydes and ketones yield ferrocenyl imines, also known as Schiff bases. This type of derivatization has been explored for the creation of new ligands and electroactive materials. researchgate.net

Alkylation and Arylation: The nitrogen atom can be alkylated or arylated, although direct N-alkylation can sometimes be challenging. More complex, multi-step procedures are often employed to achieve specific N-substituted aminoferrocene derivatives.

Urea (B33335) and Thiourea (B124793) Formation: Reactions with isocyanates and isothiocyanates produce ferrocenyl ureas and thioureas, respectively. These derivatives are of interest in supramolecular chemistry due to their ability to form hydrogen-bonded assemblies. researchgate.net

Carbene Complex Formation: Aminoferrocene can be used as a nucleophile in the synthesis of Fischer-type carbene complexes. For example, it reacts with (ethoxy)(ferrocenyl)carbene(pentacarbonyl)chromium(0) after in-situ deprotonation to yield a trimetallic (aminoferrocenyl)(ferrocenyl)carbene complex. researchgate.netbeilstein-journals.org

A summary of common nucleophilic reactions of aminoferrocene is presented below.

| Electrophile | Product Type | Example Product |

| Acid Chloride (R-COCl) | Ferrocenyl Amide | N-Ferrocenylbenzamide |

| Aldehyde/Ketone (R₂C=O) | Ferrocenyl Imine | N-(Benzylidene)aminoferrocene |

| Isocyanate (R-NCO) | Ferrocenyl Urea | N-Phenyl-N'-ferrocenylurea |

| Carbene Complex | Aminocarbene Complex | (Aminoferrocenyl)(ferrocenyl)carbene |

The basicity of the amino group is a key characteristic. Aminoferrocene is a stronger base than aniline, which is attributed to the electron-donating nature of the ferrocenyl group. cdnsciencepub.com The determination of its acid dissociation constant (pKa) has been a subject of study, revealing complexities due to the interplay of protonation and the redox activity of the ferrocene (B1249389) core. researchgate.net

The pKa of a compound is the pH at which it is 50% protonated and 50% deprotonated. libretexts.orgorgosolver.com Voltammetric methods have been employed to determine the pKa of aminoferrocene. These studies have shown that in unbuffered solutions, two distinct redox signals can be observed, corresponding to the protonated (FcNH₃⁺) and unprotonated (FcNH₂) forms. In buffered solutions, a single redox peak that shifts with pH is typically seen. researchgate.net The nature of the electrode surface (gold, platinum, glassy carbon) has been found to significantly influence the measurements, leading to a range of reported values. researchgate.net Despite these challenges, spectrophotometric and voltammetric titrations in unbuffered media have provided reasonably consistent pKa values. researchgate.net

| Method | Determined pKa' | Notes |

| Voltammetry (unbuffered) | Consistent with spectrophotometry | Reveals two discrete redox pairs for protonated and unprotonated forms. researchgate.net |

| Voltammetry (buffered) | Values can vary by up to five units | Highly dependent on the electrode material used. researchgate.net |

| Spectrophotometry | Considered a reliable reference | - |

| Comparison | ~20 times stronger base than aniline | cdnsciencepub.com |

Nucleophilic Reactions and Derivatization

Reactivity of the Ferrocene Moiety

The ferrocene scaffold itself is highly reactive, particularly towards electrophiles, a characteristic stemming from the electron-rich nature of the cyclopentadienyl (B1206354) (Cp) rings.

Ferrocene undergoes electrophilic aromatic substitution much more readily than benzene, with reactivity sometimes compared to that of highly activated aromatics like phenol. stackexchange.commagritek.com The amino group, being an activating group, further enhances this reactivity.

However, a significant competing reaction is the oxidation of the iron center. Strongly oxidizing electrophiles or reaction conditions can lead to the formation of the blue ferrocenium (B1229745) ion, which is deactivated towards electrophilic attack. aip.org This is a major reason why the direct nitration of ferrocene using standard nitrating mixtures is generally unsuccessful. aip.org Consequently, electrophilic substitutions on aminoferrocene require carefully chosen, non-oxidizing reagents and conditions. Examples of successful reactions include:

Acylation: Friedel-Crafts acylation is a common and effective method for functionalizing the Cp rings. cdnsciencepub.com

Formylation: Introduction of a formyl group can be achieved under specific conditions. cdnsciencepub.com

Aminomethylation: The Mannich reaction can be used to introduce aminomethyl groups. cdnsciencepub.com

A defining characteristic of ferrocene and its derivatives is their redox activity. The iron center in aminoferrocene can be reversibly oxidized from Fe(II) to Fe(III), a process that is central to its use in electrochemical applications. researchgate.net

Fe(II)(C₅H₅)(C₅H₄NH₂) ⇌ [Fe(III)(C₅H₅)(C₅H₄NH₂)]⁺ + e⁻

This one-electron oxidation generates the corresponding aminoferrocenium cation. The process is electrochemically reversible, meaning the electron transfer is fast on the timescale of techniques like cyclic voltammetry. free.fr The stability of both the ferrocene and ferrocenium states is a key feature of this system. thno.org

In more complex systems where aminoferrocene is connected to another redox-active unit via a linker, intramolecular electron transfer (IET) can occur. researchgate.net Studies on molecules containing both an amine and a ferrocene group separated by a conjugated bridge (e.g., an ethynyl (B1212043) group) have demonstrated that upon oxidation of the ferrocene "antenna," an electron can be transferred from the amine to the newly formed ferricenium center. researchgate.netuniv-angers.fr This process is facilitated by the π-conjugated linker, which provides a pathway for the electron to travel. The rate and efficiency of this IET are highly dependent on the nature and length of the bridging molecule. chemrxiv.org This mechanism is particularly relevant for applications like the electrochemical grafting of molecules onto electrode surfaces. researchgate.net

Electrophilic Aromatic Substitution Reactions

Mechanistic Studies of Aminoferrocene-Involved Reactions

Elucidating the precise mechanisms of reactions involving aminoferrocene is critical for optimizing reaction conditions and designing new applications. A variety of experimental and computational methods are used for these investigations.

For instance, in the copper-catalyzed C-H amination of ferrocene derivatives with alkylamines, kinetic isotope effect (KIE) studies were conducted to probe the rate-determining step. The observation of a significant KIE (kH/kD = 2.4) indicated that the cleavage of the C-H bond on the ferrocene ring is involved in the rate-limiting step of the catalytic cycle. d-nb.info

In the study of imine elimination from Fischer tungsten carbene complexes bearing an aminoferrocenyl group, a combination of spectroscopic techniques (NMR, IR, UV-vis), mass spectrometry, and DFT calculations was used. beilstein-journals.org These studies supported a mechanism involving the initial dissociation of a carbonyl ligand, followed by isomerization and oxidative addition of the N-H bond to the metal center, leading to the formation of the imine product. beilstein-journals.org

Mechanistic investigations into the electrografting of aminoferrocene derivatives have highlighted the role of intramolecular electron transfer. researchgate.netuniv-angers.fr Following the initial oxidation of the ferrocene moiety, the IET from the amine group generates an amino cation radical. Subsequent deprotonation of this radical produces an aminyl radical, which can then covalently bond to a carbon electrode surface. The presence of a base can facilitate this deprotonation step, thereby promoting the grafting process. univ-angers.fr

Complexation and Coordination Behavior with Metal Centers

Aminoferrocene, an organometallic compound featuring an amino group on one of the cyclopentadienyl rings, serves as a versatile ligand in coordination chemistry. cymitquimica.com Its ability to form stable complexes with a variety of metal centers stems from the Lewis basicity of the nitrogen atom and the unique electronic and structural properties conferred by the ferrocenyl scaffold. cymitquimica.comresearchgate.net The interaction between the iron center and the amino group influences its electronic properties and reactivity. cymitquimica.com This has led to extensive exploration of aminoferrocene and its derivatives as ligands for creating monometallic, bimetallic, and heterometallic complexes with diverse applications. acs.orgmdpi.com

The primary mode of coordination for aminoferrocene involves the nitrogen atom of the amino group acting as a donor to a metal center. mdpi.com However, the flexibility and derivatization potential of the ferrocene backbone allow for the design of more complex ligand systems. acs.org For instance, 1,1'-disubstituted aminoferrocene derivatives can act as bidentate ligands, chelating to a single metal center or bridging two different metal centers. mdpi.com The robust and flexible nature of the ferrocene backbone allows it to stabilize various metal centers by adopting a range of spatial orientations. mdpi.com

The synthesis of aminoferrocene-based metal complexes typically involves the reaction of the aminoferrocene ligand with a suitable metal precursor. For example, reacting N-alkylaminoferrocenes (NAAFs) with metal salts like ZnBr₂, Zn(CF₃SO₃)₂, and Co(CF₃SO₃)₂ has been shown to form stable coordination complexes. mdpi.com Similarly, ligands derived from the reaction of 1,1′-ferrocene dihydrazone with aldehydes can form compartmental ligands with specific pockets for selectively binding different metal ions, such as 3d transition metals and 4f lanthanide ions. acs.org The synthesis of a diferrocenyl NH carbene complex with tungsten, W(CO)₅(E-2), was achieved by reacting W(CO)₅(1Et) with aminoferrocene in the presence of a base. beilstein-journals.org

The coordination of a metal to the aminoferrocene moiety significantly impacts the electronic properties of the ferrocene unit. Electrochemical studies on a ruthenium-ferrocene bimetallic complex revealed that coordination to the Ru(II) center renders the ferrocene moiety more electron-deficient. acs.org This is evidenced by a higher oxidation potential for the complex compared to the free ligand, making the oxidation of the ferrocene to the ferrocenium ion more difficult. acs.org

Mechanistic investigations have provided insights into the reactivity of these complexes. Studies on the diastereoselective lithiation of N,N-dimethylferrocenylethylamine have been modeled, suggesting that selectivity arises from ring lithiation via an adduct conformer. acs.org Kinetic and mechanistic studies on the thermal decay of a tungsten diferrocenylcarbene complex have also been performed, elucidating the pathways of its transformation into an imine complex. beilstein-journals.org

The structural characteristics of aminoferrocene complexes have been extensively studied, often using X-ray crystallography. In a methyl 1′-aminoferrocene-1-carboxylate complex, the cyclopentadienyl rings were found to be nearly parallel with an almost eclipsed conformation. iucr.org The coordination of metal ions like Ni(II), Cu(II), Cd(II), and Zn(II) to ligands based on bis(2-picolyl)amine (bpa), iminodiacetamide (imda), and bis-1,2,3-triazole (bta) ferrocene derivatives results in complexes with specific stereochemistries (cis-fac, trans-fac, or mer). researchgate.net

The table below summarizes examples of metal complexes formed with aminoferrocene and its derivatives, highlighting the coordinating metal and the type of ligand system involved.

| Ligand System | Metal Center(s) | Complex Type/Application | Reference(s) |

| N-Alkylaminoferrocenes | Zn(II), Co(II) | Coordination complexes | mdpi.com |

| 1,1′-Ferrocene dihydrazone derivatives | Zn(II)-Ln(III), Ni(II)-Ln(III), Co(II)-Y(III) | Heterometallic 3d/4f complexes | acs.org |

| Aminoferrocene | W(V) | Diferrocenyl NH carbene complex | beilstein-journals.org |

| Ferrocene-diketonate | Ru(II) | Bimetallic antitumor agent | acs.org |

| Bis(2-picolyl)amine ferrocene | Ni(II), Cu(II), Cd(II), Zn(II) | Stereospecific ML₂ complexes | researchgate.net |

| (Diisopropylamido)ferrocene | Li | Lithiation adducts | acs.org |

| 1,1'-Diaminoferrocene derivative | Zr(IV) | Catalyst for Ring-Opening Polymerization | mdpi.com |

Derivatization Strategies and Functionalization of Aminoferrocene

Formation of Amides, Ureas, and Thioureas

The primary amine functionality of aminoferrocene readily undergoes acylation with carboxylic acids or their derivatives to form stable ferrocenyl amides. This reaction is a cornerstone for introducing diverse functionalities to the ferrocene (B1249389) core. For instance, coupling aminoferrocene with N-protected amino acids, such as Nα-Boc-L-tryptophan and N-protected sugar amino acids, has been successfully achieved. rsc.orgrsc.org These reactions typically employ standard peptide coupling reagents. The resulting ferrocene-amide conjugates are of significant interest due to their potential biological activities and their ability to form ordered structures through hydrogen bonding. rsc.org X-ray diffraction studies of some of these amides have revealed the presence of intermolecular hydrogen bonds between the amide groups, influencing their solid-state packing. rsc.orgrsc.org

Similarly, the reaction of aminoferrocene with isocyanates and isothiocyanates provides a direct route to ferrocenyl ureas and thioureas, respectively. researchgate.net These derivatives are particularly noted for their ability to form strong hydrogen-bonded assemblies in both solution and the solid state, a property crucial for applications in supramolecular chemistry and anion sensing. researchgate.net The synthesis of a series of novel ferrocene-containing thiourea (B124793) compounds has been reported, with some exhibiting potential as plant growth regulators. researchgate.netresearchgate.net The formation of these ureas and thioureas introduces a rigid and planar hydrogen-bonding motif that can direct the self-assembly of the ferrocene units. researchgate.net

Table 1: Examples of Aminoferrocene-Derived Amides, Ureas, and Thioureas

| Derivative Type | Reactant | Resulting Compound |

| Amide | Nα-Boc-L-tryptophan | Ferrocenyl-tryptophan amide conjugate |

| Amide | N-Boc-3-amino-3-deoxy-1,2-O-isopropylidene-α-D-ribofuranoic acid | Ferrocenyl-sugar amino acid amide conjugate |

| Urea (B33335) | Phenyl isocyanate | N-phenyl-N'-ferrocenyl urea |

| Thiourea | Phenyl isothiocyanate | N-phenyl-N'-ferrocenyl thiourea |

Synthesis of Imines and Schiff Bases

The condensation reaction between aminoferrocene and various aldehydes or ketones leads to the formation of ferrocenyl imines, also known as Schiff bases. scielo.org.mxuchile.clwikipedia.org This reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration to yield the C=N double bond. researchgate.netdergipark.org.tr The synthesis is typically carried out by refluxing the reactants in a suitable solvent like ethanol (B145695). scielo.org.mx

Ferrocenyl Schiff bases are valuable ligands in coordination chemistry, capable of forming stable complexes with various metal ions. scielo.org.mxwikipedia.org The imine nitrogen is basic and can coordinate to metal centers, while the ferrocene unit introduces redox activity into the resulting complex. wikipedia.org Unsymmetrical tetradentate Schiff base ligands have been synthesized from ferrocenecarboxaldehyde, showcasing the versatility of this chemistry in creating complex molecular architectures. scielo.org.mx The electronic properties of the Schiff base can be tuned by the nature of the aldehyde or ketone used in the synthesis. uchile.cl For example, Schiff bases derived from 5-nitrothiophene and aminoferrocene have been synthesized and studied for their potential biological activity. uchile.cl

Table 2: Synthesis of Ferrocenyl Schiff Bases

| Aldehyde/Ketone Reactant | Resulting Schiff Base |

| Salicylaldehyde | N-ferrocenylsalicylaldimine |

| 4-Nitrobenzaldehyde | N-(4-nitrobenzylidene)aminoferrocene |

| Ferrocenecarboxaldehyde | 1-(Ferrocenylmethyleneamino)ferrocene |

Quaternization and Salt Formation

The nitrogen atom of aminoferrocene and its derivatives can be alkylated to form quaternary ammonium (B1175870) salts. This process, known as quaternization, involves the reaction of the amine with an alkyl halide. quora.com The quaternization of aminoferrocene derivatives, such as those containing imidazole (B134444) moieties, has been reported. dcu.ie These reactions typically proceed via an SN2 mechanism and can be influenced by steric and electronic factors. dcu.ie

The formation of these salts significantly alters the solubility and electronic properties of the ferrocene compound. For instance, the quaternization of N,N-dimethylaminoethylferrocene with organic halides has been used to synthesize water-soluble ferrocenyl compounds. researchgate.net These cationic ferrocene derivatives are of interest for their electrochemical behavior and potential applications as redox-active probes in aqueous media. The resulting salts can be isolated and characterized, and in some cases, single crystals suitable for X-ray diffraction can be obtained after anion exchange. ethz.ch

Table 3: Examples of Quaternization Reactions of Aminoferrocene Derivatives

| Aminoferrocene Derivative | Alkylating Agent | Product |

| 2-(N,N-dimethylamino)ethylferrocene | Methyl iodide | [2-(N,N,N-trimethylammonio)ethyl]ferrocene iodide |

| 1,1'-Bis(2-(N,N-dimethylamino)ethyl)ferrocene | Benzyl (B1604629) bromide | 1,1'-Bis[2-(N,N-dimethyl-N-benzylammonio)ethyl]ferrocene dibromide |

| Ferrocenylmethylimidazole | Alkyl iodide | 1-Alkyl-3-(ferrocenylmethyl)imidazolium iodide |

Conjugation with Biologically Relevant Scaffolds (e.g., Amino Acids, Peptides)

A significant area of research involves the conjugation of aminoferrocene with amino acids and peptides. This strategy aims to combine the unique properties of the ferrocene moiety, such as its redox activity and defined structure, with the biological recognition capabilities of peptides. mdpi.comresearchgate.netnih.gov The amide bond formation between aminoferrocene and the carboxylic acid group of an amino acid or peptide is the most common linkage strategy. mdpi.comresearchgate.net

These ferrocene-peptide conjugates have been shown to adopt specific secondary structures, such as β-turns and β-sheet-like structures. mdpi.com The ferrocene unit can act as a template, bringing peptide chains into close proximity to facilitate the formation of intramolecular hydrogen bonds. mdpi.com For example, in 1,1'-disubstituted ferrocene peptides, the distance between the cyclopentadienyl (B1206354) rings allows for the formation of 12- or 14-membered hydrogen-bonded rings. mdpi.com The chirality of the amino acids and the nature of the peptide sequence can influence the helical arrangement of the ferrocene moiety and the type of turn structure formed. mdpi.commdpi.com These structural features are crucial for their potential application as mimetics of protein secondary structures and in the development of novel therapeutic agents. mdpi.comresearchgate.netnih.gov

Table 4: Aminoferrocene-Peptide Conjugates and Their Structural Features

| Peptide Sequence | Ferrocene Scaffold | Observed Secondary Structure |

| Pro-Ala | Methyl 1'-aminoferrocene-1-carboxylate | β-turn |

| Val, Leu, Phe | 1,1'-Diaminoferrocene | Turn structure |

| Ala | Methyl 1'-aminoferrocene-1-carboxylate | Hydrogen-bonded turns |

Integration into Polymeric and Supramolecular Systems

Aminoferrocene and its derivatives are valuable building blocks for the construction of redox-active polymers and supramolecular assemblies. rsc.org The incorporation of the ferrocene unit into a polymer backbone or as a side chain imparts electrochemical activity to the material. For instance, poly(methacrylate)-based copolymers containing ferrocene moieties in the side chains have been synthesized. mdpi.com

In supramolecular chemistry, the ability of ferrocene derivatives, particularly ureas and thioureas, to form predictable hydrogen-bonding networks is exploited to create ordered, non-covalent assemblies. researchgate.net These systems can exhibit interesting properties, such as anion recognition and redox-switchable self-assembly. researchgate.net Furthermore, ferrocene-containing dendrimers have been synthesized through the reductive amination of formylferrocene with poly(propylene imine) dendrimers, leading to macromolecules with a high density of redox centers. researchgate.net The integration of aminoferrocene into these complex architectures opens up possibilities for the development of advanced materials for applications in sensing, catalysis, and molecular electronics. researchgate.netnih.gov

Applications in Catalysis and Organometallic Synthesis

Aminoferrocene-Based Ligands in Asymmetric Catalysis

The true prowess of aminoferrocene derivatives is particularly evident in asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral product. The ferrocene (B1249389) scaffold provides a rigid and predictable framework for the construction of chiral ligands, which are instrumental in achieving high levels of enantioselectivity. ethz.chchimia.ch

Ligand Design Principles and Chiral Induction

The design of effective chiral ligands based on aminoferrocene hinges on several key principles. The primary source of chirality in many of these ligands is planar chirality, which arises from the non-symmetrical substitution pattern on one or both of the cyclopentadienyl (B1206354) rings. mdpi.com This is often complemented by introducing central chirality, for instance, by attaching a chiral amino alcohol or another chiral moiety to the ferrocene core. mdpi.comresearchgate.netrsc.org The combination of these chiral elements creates a well-defined chiral pocket around the metal center, which is crucial for discriminating between the two prochiral faces of a substrate.

The mechanism of chiral induction involves the transfer of stereochemical information from the chiral ligand to the substrate during the catalytic cycle. The specific geometry and electronic properties of the aminoferrocene-based ligand dictate the orientation of the substrate as it coordinates to the metal center, thereby favoring the formation of one enantiomer over the other. mdpi.comnih.gov The modularity of these ligands allows for systematic tuning of their steric and electronic properties to optimize enantioselectivity for a given reaction. ethz.chchimia.ch For instance, modifying the substituents on the amino group or the phosphine (B1218219) moiety can significantly impact the catalytic performance. chimia.ch

Enantioselective Transformations (e.g., Hydrogenation, Allylic Alkylation)

Aminoferrocene-based ligands have been successfully employed in a range of enantioselective transformations, with asymmetric hydrogenation and allylic alkylation being prominent examples.

In asymmetric hydrogenation , iridium complexes of planar chiral 2-phosphino-1-aminoferrocene ligands have shown good reactivity and enantioselectivities up to 92% in the hydrogenation of prochiral alkenes. researchgate.netresearchgate.netx-mol.com Rhodium and ruthenium complexes of chiral ferrocenyl P,P- and P,N-ligands, synthesized from commercially available aminoferrocene, have also proven effective for the hydrogenation of alkenes and ketones, achieving enantiomeric excesses (ee) up to 99.7%. nih.govresearchgate.net The success of these catalytic systems lies in the ability of the chiral ligand to create a highly stereoselective environment around the metal center, leading to the preferential formation of one enantiomer of the hydrogenated product. acs.org

Asymmetric allylic alkylation is another area where aminoferrocene-based ligands have excelled. Palladium complexes bearing these chiral ligands are effective catalysts for this transformation. rsc.orgnih.gov For example, chiral ferrocenyl amidine ligands have been tested in palladium-catalyzed asymmetric allylic alkylation and amination reactions, which serve as benchmark reactions for evaluating new ligands. ethz.ch The modular nature of these ligands allows for the fine-tuning of their structure to achieve high enantioselectivities in the allylic substitution products. mdpi.comethz.ch

Roles in Cross-Coupling Reactions

Aminoferrocene derivatives play a significant role in palladium-catalyzed cross-coupling reactions, which are fundamental methods for forming carbon-carbon and carbon-heteroatom bonds. torontomu.casigmaaldrich.com Ferrocenylphosphines, often derived from aminoferrocenes, are a prominent class of ligands used in these reactions. researchgate.net For instance, palladium complexes with ferrocenyl-based N,N- and N,P-ligands have demonstrated high efficiency in Suzuki-Miyaura and Heck-Mizoroki cross-coupling reactions.

The success of these ligands is attributed to their ability to stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle, namely oxidative addition, transmetalation, and reductive elimination. The amino group can act as a hemilabile ligand, coordinating to the metal center at certain stages of the reaction and dissociating at others, which can have a beneficial effect on the catalytic activity. researchgate.net This hemilability, combined with the steric and electronic properties of the ferrocene backbone, contributes to the high efficiency and selectivity observed in these cross-coupling reactions. acs.org

Catalytic Activity in Organic Transformations (e.g., Amide Formation, Carbonylation)

Beyond asymmetric catalysis and cross-coupling reactions, aminoferrocene derivatives have shown catalytic activity in other important organic transformations, including amide formation and carbonylation.

Amide formation can be achieved through various catalytic methods. For instance, N-analineferrocenylamide has been synthesized via a carbodiimide (B86325) coupling reaction between ferrocenecarboxylic acid and p-phenylenediamine. analis.com.my While this is a stoichiometric example, it highlights the utility of the aminoferrocene scaffold. In catalytic processes, copper(I) iodide-catalyzed reactions of iodoferrocenes with amides have been demonstrated. researchgate.net

Carbonylation reactions , which involve the incorporation of carbon monoxide (CO) into organic molecules, are another area where aminoferrocene derivatives have found application. rsc.orgnih.gov Palladium-catalyzed aminocarbonylation of iodoferrocene with amino acid esters can selectively produce N-ferrocenoyl amino acid esters. researchgate.net The nature of the base used in these reactions can influence the product selectivity. These reactions provide an efficient route to various carbonyl-containing ferrocene derivatives. mdpi.comxmu.edu.cn

CO2 Fixation and Cyclic Carbonate Synthesis

In the context of sustainable chemistry, the utilization of carbon dioxide (CO2) as a C1 building block is a significant area of research. specificpolymers.comrsc.org Aminoferrocene derivatives have been incorporated into catalytic systems for the fixation of CO2 into valuable chemicals, such as cyclic carbonates. researchgate.net

Aluminum complexes featuring ferrocenyl amidine ligands, derived from aminoferrocene, have been developed as catalysts for the cycloaddition of CO2 to epoxides, yielding cyclic carbonates. researchgate.netresearchgate.net These reactions often proceed under mild conditions, such as room temperature and atmospheric pressure of CO2, when a co-catalyst like tetrabutylammonium (B224687) iodide is used. researchgate.netmdpi.com The catalytic system demonstrates excellent conversion and selectivity for a variety of terminal epoxides. The electrochemical properties of the ferrocenyl amidine ligands and their corresponding aluminum complexes have also been investigated in this context. researchgate.net

Homogeneous and Heterogeneous Catalytic Systems Featuring Aminoferrocene

Aminoferrocene-based catalysts are predominantly used in homogeneous catalysis , where the catalyst is in the same phase as the reactants. savemyexams.comlibretexts.org This allows for high activity and selectivity due to the well-defined nature of the molecular catalyst. mdpi.com Examples include the previously mentioned asymmetric hydrogenations, allylic alkylations, and carbonylation reactions performed in solution. rsc.orgnih.govresearchgate.net

However, a major drawback of homogeneous catalysis is the difficulty in separating the catalyst from the product mixture. mdpi.com To address this, efforts have been made to develop heterogeneous catalytic systems by immobilizing aminoferrocene-based catalysts on solid supports. This approach combines the advantages of homogeneous catalysis (high activity and selectivity) with the benefits of heterogeneous catalysis (easy catalyst separation and recycling). savemyexams.comlibretexts.orguclouvain.be For instance, ferrocene-containing dendrimers have been explored as recyclable catalysts. nih.gov The development of such heterogenized systems is crucial for the practical application of aminoferrocene-based catalysts in industrial processes. grafiati.com

Interactive Data Table: Applications of Aminoferrocene Derivatives in Catalysis

| Catalytic Application | Ligand/Catalyst Type | Transformation | Key Findings |

| Asymmetric Hydrogenation | Ir-complexes with 2-phosphino-1-aminoferrocene ligands | Hydrogenation of prochiral alkenes | Up to 92% ee. researchgate.netresearchgate.netx-mol.com |

| Asymmetric Hydrogenation | Rh/Ru-complexes with chiral ferrocenyl P,P- and P,N-ligands | Hydrogenation of alkenes and ketones | Up to 99.7% ee. nih.govresearchgate.net |

| Asymmetric Allylic Alkylation | Pd-complexes with chiral ferrocenyl amidine ligands | Allylic alkylation and amination | Serves as a benchmark for new ligand testing. ethz.ch |

| Asymmetric Allylic Alkylation | Pd-complexes with chiral ferrocenyl P,N-ligands | Allylic alkylation | Effective for asymmetric synthesis. nih.gov |

| Cross-Coupling | Pd-complexes with ferrocenylphosphines | Suzuki-Miyaura, Heck-Mizoroki | High efficiency. researchgate.net |

| Carbonylation | Pd-catalyzed | Aminocarbonylation of iodoferrocene | Selective formation of N-ferrocenoyl amino acid esters. researchgate.net |

| CO2 Fixation | Al-complexes with ferrocenyl amidine ligands | Cycloaddition of CO2 to epoxides | Forms cyclic carbonates under mild conditions. researchgate.netresearchgate.net |

Advanced Materials Science and Supramolecular Applications of Aminoferrocene Derivatives

Aminoferrocene in Sensor Design and Molecular Recognition Systems

The distinct electrochemical properties of aminoferrocene make it a prime candidate for developing sophisticated sensors and molecular recognition systems. chemimpex.comacs.org The ferrocene (B1249389)/ferrocenium (B1229745) (Fc/Fc⁺) redox couple provides a stable and easily detectable electrochemical signal, which can be modulated by molecular binding events occurring at receptor sites appended to the ferrocene core. researchgate.netnih.gov This principle underpins its use in highly sensitive detection platforms.

Electrochemical sensors based on aminoferrocene derivatives operate on the principle of signal perturbation upon analyte binding. The fundamental design involves three key components: the ferrocene redox unit, a linker, and a recognition site (receptor). The amino group of aminoferrocene serves as a convenient chemical handle to attach various receptor moieties capable of binding specific analytes. acs.orgchemimpex.com

The core principle is that the binding of a guest molecule (analyte) to the receptor site alters the electronic environment of the ferrocene core. This alteration influences the ease with which the iron center can be oxidized (Fe²⁺ → Fe³⁺), resulting in a measurable shift in the redox potential. researchgate.netacs.org This shift, or the appearance of a new signal, can be correlated to the concentration of the analyte. nih.gov For instance, in competitive assays, an aminoferrocene-labeled probe competes with the target analyte for binding sites on an electrode. The resulting electrochemical signal is inversely proportional to the analyte concentration. nih.gov

Enhancements to these sensors often involve integrating them with other materials. For example, using conducting polymers or nanomaterials like graphene oxide as auxiliary materials can improve conductivity and biocompatibility, leading to synergistic effects and enhanced sensor performance. researchgate.netnih.gov

Aminoferrocene derivatives have been successfully engineered into potent electrochemical sensors for anions. researchgate.netresearchgate.net The design strategy involves functionalizing the amino group to create moieties that can form strong, selective non-covalent interactions with target anions. researchgate.net

The most common binding mechanism is hydrogen bonding. researchgate.netacs.org By converting the amino group into urea (B33335), thiourea (B124793), or amide functionalities, receptors are created with N-H protons that can act as hydrogen-bond donors. researchgate.netresearchgate.net These groups can form stable complexes with anions that are effective hydrogen-bond acceptors, such as chloride (Cl⁻), acetate (B1210297) (AcO⁻), and dihydrogen phosphate (B84403) (H₂PO₄⁻). researchgate.netacs.org

The recognition process is typically monitored using electrochemical methods like cyclic or square-wave voltammetry. acs.org The binding of an anion to the receptor through hydrogen bonds perturbs the ferrocene oxidation wave, causing a potential shift. researchgate.net The magnitude of this shift is related to the strength of the interaction and the concentration of the anion, allowing for quantitative detection. researchgate.netacs.org The selectivity of the sensor can be tuned by modifying the structure and topology of the receptor's binding cavity to create a better size and shape match for a specific anion. acs.org

Table 1: Anion Recognition by Aminoferrocene-Based Receptors

| Receptor Type | Target Anion(s) | Binding Mechanism | Detection Method | Reference |

| Urea-substituted ferrocene | H₂PO₄⁻, Cl⁻, AcO⁻ | Hydrogen Bonding | Electrochemical (Perturbation of Fc oxidation wave) | researchgate.net |

| Amide-substituted ferrocene | Various anions | Hydrogen Bonding | Electrochemical, Spectroscopic | researchgate.netacs.org |

| Macrocyclic ferrocene receptors | Cl⁻, H₂PO₄⁻, AcO⁻ | Hydrogen Bonding, Cavity Size | Electrochemical, Photophysical | acs.org |

Design Principles for Electrochemical Sensors

Integration into Polymeric and Hybrid Materials

The incorporation of aminoferrocene into polymeric structures yields advanced materials with tailored electronic and responsive properties. chemimpex.comchemimpex.com These ferrocene-containing polymers combine the processability and structural versatility of polymers with the unique redox characteristics of the metallocene. acs.org Aminoferrocene can be used as a monomer or as a pendant group attached to a polymer backbone. chemimpex.comnih.gov

A significant application is in the development of electrochemical biosensors with amplified signals. nih.govcapes.gov.br In one strategy, a controlled radical polymerization reaction is initiated on an electrode surface following the capture of a target molecule (like DNA or a protein). nih.gov This grows a long polymer chain with numerous functional groups (e.g., hydroxyl or epoxy). Aminoferrocene is then coupled to these sites, dramatically increasing the number of redox labels per binding event and thus amplifying the electrochemical signal. nih.govcapes.gov.br This "amplification-by-polymerization" approach has been shown to enhance detection limits by several orders of magnitude. nih.gov

Hybrid materials combining aminoferrocene with carbon nanomaterials have also been explored. On-surface synthesis techniques have been used to create nanoclusters of aminoferrocene derivatives on graphene oxide (GO) nanosheets. oaepublish.comnims.go.jp In these systems, the amino group can form covalent bonds with carboxyl groups on the GO surface, leading to organized molecular assemblies with unique magnetic and electronic properties suitable for next-generation molecular spintronic devices. oaepublish.com

Self-Assembly and Supramolecular Architectures